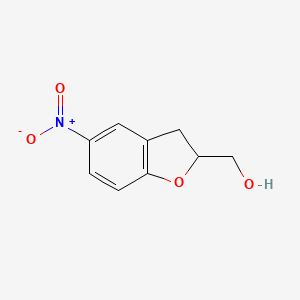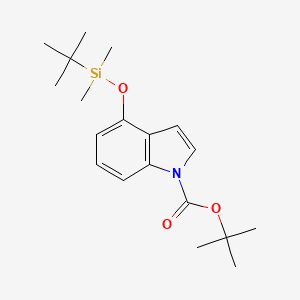
tert-Butyl 4-((tert-butyldimethylsilyl)oxy)-1H-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-((tert-butyldimethylsilyl)oxy)-1H-indole-1-carboxylate is a complex organic compound that features both tert-butyl and tert-butyldimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((tert-butyldimethylsilyl)oxy)-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of the hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentrations to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-((tert-butyldimethylsilyl)oxy)-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Tetra-n-butylammonium fluoride
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In organic chemistry, tert-Butyl 4-((tert-butyldimethylsilyl)oxy)-1H-indole-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective reactions at different functional groups .
Biology and Medicine
Its indole core is a common motif in many biologically active compounds, making it a valuable intermediate in drug discovery .
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl 4-((tert-butyldimethylsilyl)oxy)-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The tert-butyldimethylsilyl group provides steric protection, allowing selective reactions at the indole core. This selective reactivity is crucial for its use in complex organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 4-((tert-Butyldimethylsilyl)oxy)benzaldehyde
- (tert-Butyldimethylsilyloxy)acetaldehyde
- 3-(tert-Butyldimethylsiloxy)propionaldehyde
Uniqueness
What sets tert-Butyl 4-((tert-butyldimethylsilyl)oxy)-1H-indole-1-carboxylate apart from similar compounds is its indole core, which is a versatile scaffold in medicinal chemistry. The presence of both tert-butyl and tert-butyldimethylsilyl groups provides unique reactivity and stability, making it a valuable compound for various synthetic applications.
Properties
Molecular Formula |
C19H29NO3Si |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
tert-butyl 4-[tert-butyl(dimethyl)silyl]oxyindole-1-carboxylate |
InChI |
InChI=1S/C19H29NO3Si/c1-18(2,3)22-17(21)20-13-12-14-15(20)10-9-11-16(14)23-24(7,8)19(4,5)6/h9-13H,1-8H3 |
InChI Key |
UZAGIBKOUSLFBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC=C2O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((3R,3aR,3bS,4R,7R,7aS)-3,7-Dimethyloctahydro-1H-cyclopenta[1,3]cyclopropa[1,2]benzen-4-yl)propan-2-ol](/img/structure/B13131858.png)
![Benzyl 5,7-dichlorospiro[pyrano[4,3-d]pyrimidine-1,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13131860.png)
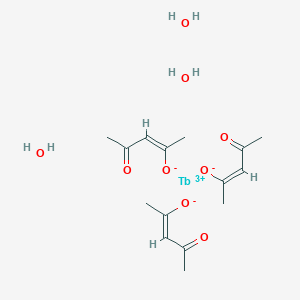
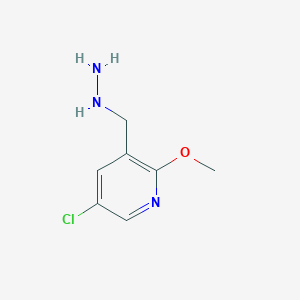
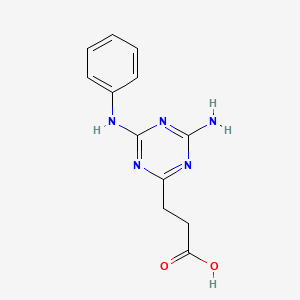
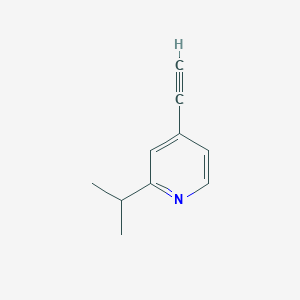
![1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-(2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B13131894.png)




![6-(Methylthio)benzo[d]isoxazol-3-amine](/img/structure/B13131925.png)
